(+)-Nicardipine

Description

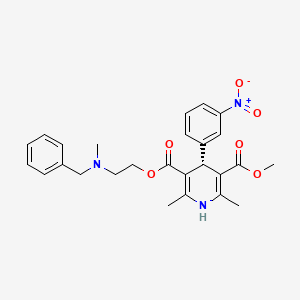

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBHBTPTTSWHBA-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317108 | |

| Record name | (+)-Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76093-35-1 | |

| Record name | (+)-Nicardipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76093-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076093351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICARDIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7NTH0ZW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of (+)-Nicardipine on Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nicardipine, a dihydropyridine calcium channel blocker, exerts its potent vasodilatory effects primarily through the specific inhibition of L-type voltage-gated calcium channels (CaV1.2) on vascular smooth muscle cells. This action leads to a reduction in intracellular calcium concentration, thereby inhibiting the calcium-dependent signaling cascade responsible for muscle contraction. This guide provides a detailed examination of the molecular mechanism, quantitative pharmacology, and key experimental methodologies used to characterize the action of this compound on vascular smooth muscle.

Molecular Mechanism of Action

The principal mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels, which are crucial for the influx of extracellular calcium into vascular smooth muscle cells.[1][2] This influx is the initial trigger for vasoconstriction. By binding to the α1 subunit of the L-type calcium channel, nicardipine stabilizes the channel in an inactivated state, reducing the probability of its opening in response to membrane depolarization.[1] This leads to a significant decrease in the intracellular calcium concentration.

The subsequent signaling cascade is as follows:

-

Reduced Intracellular Calcium: The blockade of calcium influx by nicardipine lowers the cytosolic free calcium (Ca2+) concentration.

-

Inhibition of Calmodulin Activation: In the resting state, the intracellular Ca2+ is insufficient to activate calmodulin, a key calcium-binding protein.

-

Myosin Light Chain Kinase (MLCK) Inactivity: The calcium-calmodulin complex is required to activate MLCK. With reduced complex formation, MLCK remains largely inactive.

-

Decreased Myosin Light Chain Phosphorylation: Inactive MLCK cannot phosphorylate the regulatory light chain of myosin (MLC).

-

Inhibition of Cross-Bridge Cycling: Phosphorylation of MLC is a prerequisite for the interaction of myosin with actin filaments and subsequent cross-bridge cycling, which generates contractile force.

-

Vascular Smooth Muscle Relaxation: With the inhibition of cross-bridge formation, the vascular smooth muscle relaxes, leading to vasodilation.[3]

This selective action on vascular smooth muscle is more pronounced than on cardiac muscle, minimizing direct negative inotropic effects on the heart.[2]

Signaling Pathway of this compound Induced Vasodilation

Caption: Signaling pathway of this compound leading to vascular smooth muscle relaxation.

Quantitative Data

The potency and selectivity of this compound have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Channel/Tissue | Reference |

| IC50 | 60 ± 29 nM | CaV1.2 | [3][4] |

| IC50 | 2.0 ± 0.07 µM | CaV1.2/Dihydropyridine insensitive | [3][4] |

| IC50 | 175 nM | CaV2.1/Dihydropyridine sensitive | [4] |

| pIC50 (Vascular Smooth Muscle) | 8.20 | Vascular Smooth Muscle Response | [1] |

| pIC50 (Cardiac Muscle) | 7.15 | Cardiac Muscle Response | [1] |

Table 1: Inhibitory Concentrations of this compound on Voltage-Gated Calcium Channels.

| Parameter | Effect | Experimental Condition | Reference |

| Membrane Potential | No significant modification at concentrations of 1 x 10⁻⁸ to 3 x 10⁻⁶ M. | Guinea-pig basilar artery smooth muscle cells. | [5] |

| K+-induced Contraction | Markedly inhibited at concentrations > 3 x 10⁻¹⁰ M. | Guinea-pig basilar artery. | [5] |

| Phenylephrine-induced Contraction | Dose-dependent relaxation. | Isolated human subcutaneous arterioles. | [6] |

Table 2: Electrophysiological and Functional Effects of this compound on Vascular Smooth Muscle.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on L-type calcium channel currents in isolated vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rat aorta or mesenteric artery).

-

Pipette Fabrication: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Solutions:

-

External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Cesium is used to block potassium channels.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Whole-Cell Configuration: A high-resistance (GΩ) seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

The cell membrane potential is held at a hyperpolarized level (e.g., -80 mV) to keep the voltage-gated calcium channels in a closed state.

-

Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit inward calcium currents.

-

-

Drug Application: After recording stable baseline currents, the external solution containing this compound at desired concentrations is perfused over the cell.

-

Data Acquisition: Calcium currents are recorded in the presence of this compound to quantify the extent of inhibition. A dose-response curve is generated by applying increasing concentrations of the drug.[1]

Experimental Workflow for Patch-Clamp Analysis

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Isolated Vascular Ring Experiments

This ex vivo method assesses the functional effect of this compound on the contractility of intact arterial segments.

Methodology:

-

Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta) is excised and cleaned of adhering connective and adipose tissue. The artery is then cut into rings of 3-4 mm in length.

-

Mounting: The aortic rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 grams, with the buffer being replaced every 15-20 minutes.

-

Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).

-

Pre-contraction: A stable, submaximal contraction is induced with a vasoconstrictor, typically the α1-adrenergic agonist phenylephrine (1 x 10⁻⁶ M).[7]

-

Cumulative Dose-Response Curve: Once a stable plateau of contraction is reached, increasing concentrations of this compound (e.g., 1 x 10⁻⁹ M to 1 x 10⁻⁵ M) are cumulatively added to the organ bath.[7]

-

Data Recording: The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by phenylephrine.

Experimental Workflow for Isolated Vascular Ring Assay

Caption: Experimental workflow for isolated vascular ring assay of this compound.

Conclusion

This compound is a highly effective vasodilator that acts through a well-defined mechanism: the selective blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This leads to a reduction in intracellular calcium and subsequent muscle relaxation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the pharmacological properties of this compound and other calcium channel blockers.

References

- 1. benchchem.com [benchchem.com]

- 2. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicardipine actions on smooth muscle cells and neuromuscular transmission in the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The interference by nicardipine and diltiazem on alpha-adrenergic receptor-mediated vasoconstriction in isolated human subcutaneous arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Deep Dive into the Stereochemistry and Biological Activity of Nicardipine Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicardipine, a potent dihydropyridine calcium channel blocker, is clinically administered as a racemate, a 1:1 mixture of its two enantiomers, (S)-nicardipine and (R)-nicardipine. While the racemic mixture is effective in the management of hypertension and angina, a closer examination of the individual enantiomers reveals significant stereoselectivity in their pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemistry of nicardipine and the distinct biological activities of its enantiomers. It delves into their differential pharmacokinetics, pharmacodynamics, and mechanisms of action at the L-type calcium channel. Detailed experimental protocols for enantiomer separation and biological evaluation are provided, alongside quantitative data summaries and visual representations of key pathways and workflows to support further research and development in this area.

Introduction

Nicardipine exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle.[1] This leads to vasodilation, a reduction in peripheral resistance, and a decrease in blood pressure.[2] The presence of a chiral center at the C4 position of the dihydropyridine ring results in two stereoisomers, (S)-nicardipine and (R)-nicardipine. It is well-established that the biological activity of chiral drugs often resides predominantly in one enantiomer, while the other may be less active, inactive, or even contribute to adverse effects. Understanding the stereospecific properties of nicardipine enantiomers is therefore crucial for optimizing its therapeutic application and for the potential development of single-enantiomer formulations.

Stereochemistry of Nicardipine

Nicardipine possesses a single stereocenter at the 4-position of the dihydropyridine ring, which is bonded to a 3-nitrophenyl group. This chirality gives rise to two enantiomers, designated as (S)-(+)-nicardipine and (R)-(-)-nicardipine based on the Cahn-Ingold-Prelog priority rules. The three-dimensional arrangement of the substituents around this chiral center dictates the interaction with its biological target, the L-type calcium channel, which itself is a chiral macromolecule.

Comparative Biological Activity of Nicardipine Enantiomers

The pharmacological actions of nicardipine are stereoselective, with one enantiomer typically exhibiting significantly greater potency than the other.

Pharmacodynamics: Calcium Channel Blockade and Vasodilation

The primary pharmacodynamic effect of nicardipine is the blockade of L-type calcium channels, leading to vasodilation. Studies have consistently demonstrated that the (S)-enantiomer is the more potent calcium channel antagonist.

-

In studies on isolated rabbit thoracic artery, R-(-)-nicardipine was found to be significantly more effective in inhibiting vasoconstriction induced by norepinephrine, KCl, or CaCl2 compared to racemic nicardipine and S-(+)-nicardipine.[3]

-

The pD2' value, a measure of antagonist potency, was significantly higher for R-(-)-nicardipine, indicating a stronger interaction with the L-type calcium channel receptor.[3]

-

Conversely, another study reported that (+)-nicardipine was three times more potent than the (-)-isomer in increasing vertebral blood flow and lowering blood pressure in anesthetized dogs.[4] It is important to note the differing notations used in various studies ((+)/(-) vs. R/S), which can sometimes lead to confusion. Generally, the (+)-enantiomer corresponds to the (S)-form and the (-)-enantiomer to the (R)-form for nicardipine.

The following table summarizes the key pharmacodynamic parameters of nicardipine enantiomers.

Table 1: Pharmacodynamic Properties of Nicardipine Enantiomers

| Parameter | (S)-(+)-Nicardipine | (R)-(-)-Nicardipine | Racemic Nicardipine | Reference |

| pD2' (inhibition of vasoconstriction) | Lower potency | Higher potency | Intermediate | [3] |

| ED50 (inhibition of calcium currents) | 3.8 +/- 1.2 µM | 0.7 +/- 0.1 µM | 2.2 +/- 0.6 µM | [2] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Stereoselectivity is also observed in the pharmacokinetic profiles of nicardipine enantiomers.

-

In healthy volunteers administered racemic nicardipine, the serum concentration of this compound was approximately 2-3 times higher than that of (-)-nicardipine.[5]

-

The Area Under the Curve (AUC) for this compound was also found to be 2.3-2.8 times greater than that of the (-)-enantiomer.[5]

-

Studies in rabbits also showed that the concentration of S-nicardipine was generally higher than that of R-nicardipine in main target tissues.[6]

These differences suggest stereoselective metabolism, with the (R)-enantiomer likely being cleared more rapidly.

Table 2: Pharmacokinetic Parameters of Nicardipine Enantiomers in Humans (40 mg conventional dose)

| Parameter | This compound | (-)-Nicardipine | Reference |

| Relative Serum Concentration | ~2-3 times higher | ~2-3 times lower | [5] |

| AUC Ratio ((+)/(-)) | ~2.3-2.8 | - | [5] |

Table 3: Pharmacokinetic Parameters of Nicardipine Enantiomers in Rabbits

| Parameter | S-Nicardipine | R-Nicardipine | Reference |

| Tmax (h) | 2.49 ± 0.03 | 1.24 ± 0.05 | [6] |

| Cmax (ng/mL) | 134 ± 2 | 109 ± 2 | [6] |

| AUC (ng·h/mL) | 1082 ± 32 | 778 ± 22 | [6] |

Mechanism of Action: Interaction with the L-type Calcium Channel

Nicardipine binds to the α1 subunit of the L-type calcium channel, which forms the pore through which calcium ions pass.[7] The differential binding of the enantiomers to this subunit is the molecular basis for their distinct pharmacological activities. The dihydropyridine binding site is allosterically coupled to other drug binding sites on the channel, such as those for phenylalkylamines and benzothiazepines. The higher affinity of the more potent enantiomer for the inactivated state of the channel contributes to its enhanced blocking effect, particularly at depolarized membrane potentials.

Figure 1. Differential binding of nicardipine enantiomers to the L-type calcium channel.

Experimental Protocols

Chiral Separation of Nicardipine Enantiomers by HPLC

Objective: To separate and quantify the (S)- and (R)-enantiomers of nicardipine from a racemic mixture or biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral stationary phase column (e.g., Chiralcel OJ, 250 mm x 4.6 mm, 10 µm)[6]

-

Mobile phase: n-hexane, ethanol, and isopropanol in a suitable ratio (e.g., 80:15:5 v/v/v)

-

Racemic nicardipine standard

-

Sample containing nicardipine enantiomers (e.g., dissolved drug product, extracted plasma)

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Prepare a standard solution of racemic nicardipine in the mobile phase.

-

Inject a known volume of the standard solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times.

-

Prepare and inject the sample solution.

-

Quantify the amount of each enantiomer in the sample by comparing the peak areas with those of the standard.

Figure 2. Experimental workflow for chiral HPLC separation of nicardipine enantiomers.

In Vitro Vasodilation Assay in Isolated Aortic Rings

Objective: To assess the vasodilatory potency of nicardipine enantiomers on isolated arterial smooth muscle.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution

-

Phenylephrine (vasoconstrictor)

-

(S)-nicardipine, (R)-nicardipine, and racemic nicardipine solutions

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adhering connective tissue and cut it into 3-4 mm rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Induce a stable, submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

-

Once the contraction reaches a plateau, cumulatively add increasing concentrations of the test compound (e.g., (S)-nicardipine) to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Construct concentration-response curves and calculate the EC50 or pD2' values for each enantiomer and the racemate.

Figure 3. Workflow for the in vitro vasodilation assay.

Asymmetric Synthesis of Nicardipine Enantiomers

While the racemic synthesis of nicardipine is well-established, the asymmetric synthesis to obtain a single enantiomer is a more complex process. One common approach involves the use of a chiral auxiliary to direct the stereochemistry of the Hantzsch dihydropyridine synthesis.

Representative Protocol for Asymmetric Hantzsch Synthesis:

-

Preparation of Chiral Enamine: React a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) with a β-ketoester to form a chiral enamine.

-

Condensation: React the chiral enamine with an aldehyde (3-nitrobenzaldehyde) and another β-ketoester (methyl acetoacetate) in a one-pot reaction. The chiral auxiliary on the enamine will direct the addition to the aldehyde, leading to a diastereomeric excess of one dihydropyridine intermediate.

-

Removal of Chiral Auxiliary: Hydrolyze the intermediate to remove the chiral auxiliary, yielding the enantiomerically enriched nicardipine.

-

Purification: Purify the desired enantiomer using techniques such as chiral chromatography.

Conclusion

The biological activity of nicardipine resides primarily in one of its enantiomers, with significant stereoselectivity observed in both its pharmacodynamic and pharmacokinetic properties. The (S)-enantiomer is generally the more potent L-type calcium channel blocker, while pharmacokinetic differences suggest stereoselective metabolism. This in-depth guide provides the foundational knowledge, quantitative data, and experimental methodologies for researchers and drug development professionals to further explore the therapeutic potential of nicardipine enantiomers. A thorough understanding of the stereochemistry and differential activity of these isomers is paramount for the development of potentially more effective and safer therapeutic agents. Future research should focus on elucidating the precise binding interactions of each enantiomer with the L-type calcium channel subunits and on conducting clinical trials to evaluate the efficacy and safety of single-enantiomer formulations of nicardipine.

References

- 1. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]

- 3. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasodilator and hypotensive effects of the optical isomers of nicardipine (YC-93), a new Ca2+-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of nicardipine enantiomers in healthy young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Studies on in-vivo process of the enantiomers of nicardipine in rabbit by coupled chiral and achiral HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of (+)-Nicardipine as a calcium channel blocker

An In-depth Technical Guide to the Pharmacological Profile of (+)-Nicardipine as a Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicardipine, a second-generation dihydropyridine, is a potent calcium channel blocker widely recognized for its therapeutic efficacy in the management of hypertension and angina.[1][2] It functions by inhibiting the influx of calcium ions through L-type (slow) calcium channels, which is a critical step for the contraction of vascular smooth muscle and cardiac muscle.[1][3] A distinguishing feature of nicardipine is its high degree of vascular selectivity, exerting a more pronounced effect on vascular smooth muscle than on cardiac muscle, thereby minimizing direct cardiac depression.[4][5]

Nicardipine is a chiral molecule and exists as two enantiomers: this compound and (-)-Nicardipine. While the racemic mixture is used clinically, the enantiomers exhibit different pharmacological activities. This technical guide provides a detailed examination of the pharmacological profile of the (+)-enantiomer of nicardipine, offering quantitative data, in-depth experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows.

Mechanism of Action

The primary mechanism of action for this compound is the blockade of voltage-gated L-type calcium channels (CaV1.2) in vascular smooth muscle cells.[1][6] By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, it inhibits the transmembrane influx of calcium ions.[1] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to the relaxation of vascular smooth muscle.[7] The resulting vasodilation, particularly in coronary and peripheral arteries, leads to a decrease in systemic vascular resistance and a reduction in blood pressure.[1][7] While both enantiomers contribute to the overall effect of the racemic mixture, studies have shown that they possess different potencies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the potency and selectivity of nicardipine and its enantiomers.

Table 1: Potency of Nicardipine Enantiomers on Ion Channels

| Enantiomer/Mixture | Target | Assay Type | Measured Value (ED50/IC50) | Species | Reference |

| This compound | Calcium and Outward Currents | Whole-Cell Patch Clamp | ED50: 3.8 ± 1.2 µM | Rat | [8] |

| (-)-Nicardipine | Calcium and Outward Currents | Whole-Cell Patch Clamp | ED50: 0.7 ± 0.1 µM | Rat | [8] |

| Racemic Nicardipine | Calcium and Outward Currents | Whole-Cell Patch Clamp | ED50: 2.2 ± 0.6 µM | Rat | [8] |

| Racemic Nicardipine | L-type Calcium Channel (CaV1.2) | Whole-Cell Voltage Clamp | IC50: 60 nM | Not Specified | [9][10] |

| Racemic Nicardipine | P/Q-type Calcium Channel (CaV2.1) | Not Specified | IC50: 7.5 µM | Not Specified | [9] |

| Racemic Nicardipine | T-type Calcium Channel (CaV3.2) | Not Specified | IC50: ~5 µM | Not Specified | [9] |

Table 2: Comparative Potency of Nicardipine on Muscle Tissue

| Compound | Tissue Type | Measured Value (pIC50) | Reference |

| Nicardipine | Vascular Smooth Muscle | 8.20 | [6][11] |

| Nicardipine | Cardiac Muscle | 7.15 | [6][11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Caption: Signaling pathway of this compound leading to vasodilation.

Experimental Workflow for Whole-Cell Patch-Clamp Assay

Caption: Workflow for determining IC50 using whole-cell patch clamp.[4]

Detailed Experimental Protocols

1. Radioligand Binding Assay for L-type Calcium Channels

This assay is used to determine the binding affinity (Ki) of this compound for the L-type calcium channel.[9]

-

Objective: To quantify the competitive binding of this compound against a known radiolabeled ligand for the dihydropyridine binding site on the L-type calcium channel.

-

Materials:

-

Cell membranes from tissues or cells expressing L-type calcium channels (e.g., rat cerebral cortex).[11]

-

Radioligand: [3H]-nitrendipine or another suitable dihydropyridine radioligand.[9]

-

Test compound: this compound.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.[9]

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and fluid.

-

-

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[12]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[12]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[12]

-

2. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of this compound on the function of L-type calcium channels in living cells.[4]

-

Objective: To measure the inhibition of L-type calcium currents by this compound and determine its potency (IC50).

-

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., vascular smooth muscle cells or a suitable cell line).

-

Patch pipettes (borosilicate glass, 2-5 MΩ resistance).

-

Micropipette puller.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope.

-

Perfusion system.

-

Intracellular (pipette) solution (e.g., containing Cs+ to block K+ channels).

-

Extracellular (bath) solution (containing Ba2+ or Ca2+ as the charge carrier).

-

This compound stock solution.

-

-

Protocol:

-

Cell Preparation: Plate the cells on coverslips for easy access.

-

Pipette Preparation: Pull patch pipettes and fill them with the intracellular solution.

-

Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Under the microscope, approach a single cell with the pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration, allowing electrical access to the cell's interior.[4]

-

-

Data Acquisition:

-

Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to +10 mV) to activate the L-type calcium channels and record the resulting inward currents.[13]

-

Establish a stable baseline recording of the calcium currents.[4]

-

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.[4]

-

Recording and Analysis:

-

Record the calcium currents in the presence of the drug.

-

Repeat the process with a range of this compound concentrations.

-

Measure the peak current amplitude at each concentration and normalize it to the baseline current to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC50 value.[14]

-

-

3. In Vitro Vasodilation Assay in Isolated Arterial Rings

This functional assay measures the ability of this compound to relax pre-constricted blood vessels.

-

Objective: To determine the vasorelaxant potency of this compound.

-

Materials:

-

Protocol:

-

Tissue Preparation: Dissect the artery and cut it into rings of a few millimeters in length.[15]

-

Mounting: Mount the arterial rings in the tissue baths between two hooks, with one connected to a force transducer.

-

Equilibration: Allow the rings to equilibrate in the physiological salt solution under a resting tension for a specified period.

-

Contraction: Induce a stable contraction in the arterial rings by adding a vasoconstrictor to the bath.

-

Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Measurement: Record the relaxation of the arterial rings at each concentration of this compound.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. benchchem.com [benchchem.com]

- 5. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]

- 8. Nicardipine enantiomers inhibit calcium and outward currents in rat pars intermedia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High affinity complexes of pannexin channels and L-type calcium channel splice-variants in human lung: Possible role in clevidipine-induced dyspnea relief in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into (+)-Nicardipine's Selectivity for L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Executive Summary

(+)-Nicardipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for L-type voltage-gated calcium channels (VGCCs), particularly the CaV1.2 subtype, which is predominantly expressed in vascular smooth muscle.[2] This selective action leads to potent vasodilation and a subsequent reduction in blood pressure with minimal direct effects on cardiac contractility at therapeutic doses.[3][4] This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways that define the selectivity profile of this compound.

Data Presentation: Quantitative Analysis of Nicardipine's Potency

The selectivity of this compound is quantitatively demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for L-type calcium channels compared to other VGCC subtypes. The following tables summarize key findings from electrophysiological and radioligand binding studies.

Table 1: Potency of this compound Across Voltage-Gated Calcium Channel Subtypes [2]

| Channel Subtype | Alternative Name | This compound IC50 |

| CaV1.2 | L-type | 60 nM |

| CaV2.1 | P/Q-type | 7.5 µM |

| CaV3.2 | T-type | ~5 µM |

Table 2: Comparative Potency of L-type Calcium Channel Blockers on CaV1.2 [2]

| Compound | Class | CaV1.2 IC50 |

| This compound | Dihydropyridine | 60 nM |

| Amlodipine | Dihydropyridine | 57 nM |

| Verapamil | Phenylalkylamine | 250 nM - 15.5 µM |

Experimental Protocols: Methodologies for Determining Selectivity

The determination of this compound's selectivity relies on precise and reproducible experimental protocols. The two primary techniques employed are whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of ion currents through VGCCs in the membrane of a single cell, providing a direct assessment of a compound's blocking ability.[2][5]

Objective: To determine the IC50 value of this compound for specific calcium channel subtypes.

Materials:

-

HEK293 cells stably expressing the target calcium channel subtype (e.g., CaV1.2, CaV2.1, or CaV3.2).

-

Patch pipettes (2-4 MΩ resistance).[2]

-

Patch-clamp amplifier and data acquisition system.[2]

-

External solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[6]

-

Internal solution (pipette solution).

-

This compound hydrochloride dissolved in a suitable vehicle (e.g., DMSO).[2][7]

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the target channel on glass coverslips.[2]

-

Recording Setup: Place a coverslip in the recording chamber on a microscope stage and perfuse with the external solution.[2]

-

Pipette Positioning: Approach a single cell with a patch pipette filled with the internal solution.[2]

-

Giga-seal Formation: Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[2]

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette to achieve the whole-cell configuration.[2]

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV).[2]

-

Current Elicitation: Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).[2]

-

Baseline Recording: Record baseline currents in the absence of the test compound.[2]

-

Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration.[2]

-

Data Acquisition: Record the channel currents at each concentration.[2]

-

Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50 value.[2]

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a compound to a specific receptor or ion channel by competing with a radiolabeled ligand.[2][8]

Objective: To determine the inhibitory constant (Ki) of this compound for a specific calcium channel subtype.

Materials:

-

Cell membranes prepared from cells or tissues expressing the target calcium channel.[2]

-

Radioligand specific for the target channel (e.g., [3H]-nitrendipine for L-type channels).[2][9]

-

This compound hydrochloride.[2]

-

Glass fiber filters.[2]

-

Filtration manifold.[2]

-

Scintillation counter and scintillation fluid.[2]

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the target channel and determine the protein concentration.[2]

-

Assay Setup: In a multi-well plate, add a fixed amount of cell membranes to each well.[2]

-

Competition: Add increasing concentrations of unlabeled this compound to the wells.[2]

-

Radioligand Addition: Add a fixed concentration of the radioligand to each well.[2]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.[2]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.[2][10]

-

Washing: Wash the filters to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[2]

-

Non-specific Binding: Determine non-specific binding by including a set of wells with a high concentration of an unlabeled ligand known to fully displace the radioligand.[2]

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a competition binding equation to determine the IC50. Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: L-type calcium channel signaling and the inhibitory action of this compound.

Caption: Workflow for determining IC50 using whole-cell patch-clamp electrophysiology.

Caption: Workflow for determining Ki using a radioligand binding assay.

Conclusion

The extensive body of evidence from both electrophysiological and binding studies unequivocally demonstrates the high selectivity of this compound for L-type calcium channels, particularly the CaV1.2 subtype prevalent in vascular smooth muscle.[2] This selectivity is the molecular basis for its clinical utility as a potent vasodilator with a favorable therapeutic window.[3][4] The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and validation of the specificity of nicardipine and other calcium channel modulators, which is crucial for both basic research and the development of next-generation cardiovascular therapeutics.

References

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Nicardipine, A New Calcium Channel Blocker: Role for Vascular Selectivity | Semantic Scholar [semanticscholar.org]

- 4. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A simple sensitive radioreceptor assay for calcium antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Vasodilatory Effects of (+)-Nicardipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicardipine, a dihydropyridine calcium channel blocker, is a potent vasodilator primarily utilized in the management of hypertension and angina.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to relax vascular smooth muscle, thereby reducing systemic vascular resistance. This technical guide provides a comprehensive analysis of the vasodilatory effects of the (+)-enantiomer of nicardipine, the more active stereoisomer. It delves into the core mechanism of action, presents quantitative data from a range of in vitro and in vivo studies, and offers detailed experimental protocols for the assessment of its vascular effects. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of (+)-nicardipine's pharmacological profile.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism underlying the vasodilatory action of this compound is its selective inhibition of L-type voltage-gated calcium channels (VGCCs) located on the plasma membrane of vascular smooth muscle cells (VSMCs).[3] This blockade prevents the influx of extracellular calcium ions (Ca2+), a critical step in the excitation-contraction coupling of these cells.

By reducing the intracellular Ca2+ concentration, this compound inhibits the activation of calmodulin and subsequently myosin light chain kinase (MLCK). This leads to a decrease in the phosphorylation of the myosin light chain, resulting in the relaxation of the vascular smooth muscle, vasodilation, and a consequent reduction in blood pressure.[4] Notably, nicardipine exhibits a greater selectivity for vascular smooth muscle compared to cardiac muscle, which minimizes its direct negative inotropic effects on the heart.[5]

Quantitative Analysis of Vasodilatory Potency

The vasodilatory efficacy of nicardipine and its enantiomers has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data, providing a comparative overview of its potency.

Table 1: In Vitro Potency of Nicardipine and its Enantiomers

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Anesthetized Dogs (Vertebral Artery) | Relative Potency vs. (-) isomer | 3 times more potent | [6] |

| R-(-)-Nicardipine | Isolated Rabbit Thoracic Artery | pD2' | Significantly higher than S-(+)-nicardipine and racemic nicardipine | [7] |

| S-(+)-Nicardipine | Isolated Rabbit Thoracic Artery | pD2' | No significant difference from racemic nicardipine | [7] |

| Racemic Nicardipine | Guinea-Pig Basilar Artery | Inhibition of K+-induced contraction | IC50 > 3 x 10⁻¹⁰ M | [8] |

pD2' is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Table 2: Hemodynamic Effects of Intravenous Nicardipine in Humans

| Parameter | Baseline (Mean ± SEM) | Post-Infusion (Mean ± SEM) | p-value | Reference |

| Heart Rate (beats/min) | 69 ± 3 | 81 ± 3 | < 0.001 | [9] |

| Cardiac Output (L/min) | 7.3 ± 0.5 | 9.9 ± 0.5 | < 0.001 | [9] |

| Systemic Vascular Resistance (dynes s cm⁻⁵) | 1183 ± 70 | 733 ± 33 | < 0.001 | [9] |

| Coronary Blood Flow (ml/min) | 102 ± 9 | 147 ± 13 | < 0.001 | [9] |

| Coronary Resistance (mm Hg/ml/min) | 1.17 ± 0.1 | 0.7 ± 0.1 | < 0.001 | [9] |

Detailed Experimental Protocols

In Vitro Assessment of Vasodilation using Wire Myography

This protocol describes the methodology for assessing the direct vasodilatory effect of this compound on isolated small resistance arteries.[10][11][12][13]

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-constricted arterial segments.

Materials and Reagents:

-

Isolated small resistance arteries (e.g., mesenteric or cerebral)

-

Wire myograph system

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

-

Vasoconstrictor agent (e.g., Phenylephrine, U46619)

-

This compound stock solution

-

Carbogen gas (95% O₂, 5% CO₂)

-

Dissection microscope and tools

Procedure:

-

Vessel Dissection: Euthanize the experimental animal according to approved institutional guidelines. Carefully dissect the desired artery and place it in ice-cold PSS.

-

Cleaning and Mounting: Under a dissection microscope, remove any adhering connective and adipose tissue. Cut the artery into 2 mm rings and mount each ring on the two wires of the myograph chamber.

-

Equilibration: Fill the chamber with PSS, maintain the temperature at 37°C, and continuously bubble with carbogen gas. Allow the rings to equilibrate for at least 30-60 minutes, washing with fresh PSS every 15 minutes.

-

Normalization: Perform a normalization procedure to determine the optimal resting tension for each vessel segment. This ensures that the vessel is at a length where it can generate maximal active tension.

-

Viability and Endothelium Integrity Check:

-

Contract the rings with a high-potassium solution to check for viability.

-

After washout, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

-

Once a stable contraction is achieved, add an endothelium-dependent vasodilator (e.g., acetylcholine) to assess the integrity of the endothelium. A relaxation of >80% indicates a functional endothelium.

-

-

Concentration-Response Curve:

-

Wash out the previous agents and allow the tension to return to baseline.

-

Pre-constrict the arterial rings again with the chosen vasoconstrictor to a stable plateau.

-

Add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration.

-

-

Data Analysis: Record the changes in isometric tension. Express the relaxation response to this compound as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and calculate parameters such as EC50.

In Vivo Assessment of Vasodilation

This protocol outlines a method for measuring the effects of this compound on blood flow and blood pressure in an anesthetized animal model.[14]

Objective: To evaluate the in vivo vasodilatory and hypotensive effects of this compound.

Materials and Reagents:

-

Anesthetized experimental animal (e.g., dog, rabbit)

-

Ventilator

-

Blood flow probe (e.g., Doppler or transit-time)

-

Pressure transducer

-

Data acquisition system

-

This compound solution for intravenous administration

-

Anesthetic and surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment. Intubate and ventilate the animal.

-

Surgical Instrumentation: Surgically expose the artery of interest (e.g., vertebral, coronary, or femoral artery). Place a blood flow probe around the artery to measure blood flow. Insert a catheter connected to a pressure transducer into an artery (e.g., femoral artery) to measure systemic blood pressure.

-

Baseline Measurements: Allow the animal to stabilize after surgery. Record baseline measurements of blood flow, blood pressure, and heart rate for a sufficient period.

-

Drug Administration: Administer a bolus intravenous injection or a continuous infusion of this compound.

-

Data Acquisition: Continuously record blood flow, blood pressure, and heart rate before, during, and after drug administration.

-

Data Analysis: Calculate the percentage change in blood flow and vascular resistance from the baseline values. Vascular resistance can be calculated by dividing the mean arterial pressure by the blood flow.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.

Caption: Signaling pathway of this compound-induced vasodilation.

Caption: Experimental workflow for in vitro vasodilation assessment.

Conclusion

This compound is a potent vasodilator with a well-defined mechanism of action centered on the blockade of L-type calcium channels in vascular smooth muscle. The quantitative data presented in this guide highlight its efficacy, with a clear stereoselectivity favoring the (+)-enantiomer. The detailed experimental protocols provide a framework for the consistent and reproducible investigation of its vascular effects. This in-depth analysis underscores the pharmacological basis for the clinical utility of nicardipine in the management of cardiovascular diseases characterized by excessive vasoconstriction.

References

- 1. researchgate.net [researchgate.net]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. Vasodilator and hypotensive effects of the optical isomers of nicardipine (YC-93), a new Ca2+-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicardipine actions on smooth muscle cells and neuromuscular transmission in the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coronary and systemic hemodynamic effects of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

- 11. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]

- 12. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Differential Impact of (+)-Nicardipine on Cerebral and Coronary Vasculature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicardipine, a dihydropyridine calcium channel blocker, is a potent vasodilator with a notable selectivity for cerebral and coronary blood vessels.[1] This technical guide provides an in-depth analysis of the effects of the (+)-enantiomer of nicardipine on these critical vascular beds. While racemic nicardipine is used clinically, understanding the specific actions of its enantiomers is crucial for targeted drug development and refined therapeutic applications. This document summarizes quantitative data on its hemodynamic effects, details common experimental protocols for its study, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Nicardipine exerts its vasodilatory effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3] This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasorelaxation.[2] Nicardipine exhibits a higher affinity for vascular smooth muscle than for cardiac muscle, minimizing direct negative inotropic effects on the heart.[2][3] The vasodilatory action of nicardipine leads to a reduction in systemic vascular resistance and an increase in blood flow to various tissues.[4]

The primary mechanism of action involves the selective inhibition of L-type voltage-gated calcium channels (VGCCs), with a high affinity for the Cav1.2 subtype, which is predominantly expressed in vascular smooth muscle.[5] While nicardipine primarily targets L-type channels, it also shows activity at other VGCCs, such as P/Q-type and T-type, but at significantly lower potencies.[5]

It is important to note that nicardipine is a racemic mixture of two enantiomers, (+) and (-)-nicardipine. Studies on isolated rabbit thoracic artery have shown that the R-(-)-enantiomer of nicardipine has a significantly stronger interaction with L-type calcium channel receptors compared to the S-(+)-enantiomer.[6]

Quantitative Hemodynamic Effects

The following tables summarize the quantitative effects of nicardipine on key hemodynamic parameters in cerebral and coronary circulations, compiled from various preclinical and clinical studies.

Table 1: Impact of Nicardipine on Cerebral Blood Vessels

| Parameter | Species/Model | Nicardipine Administration | Result | Reference |

| Cerebral Blood Flow (CBF) | Patients with aSAH-induced vasospasm | Intra-arterial infusion | Mean increase of 41% (range: -9% to 162%) | [7][8] |

| Mean Transit Time (MTT) | Patients with aSAH-induced vasospasm | Intra-arterial infusion | Mean decrease of 26% (range: 0% to 70%) | [7][8] |

| Cerebral Arterial Diameter | Patients with vasospasm after aneurysmal subarachnoid hemorrhage | Intra-arterial infusion (1 mg/mL/min) | Significant increase (range: 1-74%) | [9] |

| Cerebral Vascular Resistance | Anesthetized dogs | Intravenous (0.3 and 3 µg/kg) | Significant decrease | [10] |

Table 2: Impact of Nicardipine on Coronary Blood Vessels

| Parameter | Species/Model | Nicardipine Administration | Result | Reference |

| Coronary Blood Flow | Patients | Intravenous (2 mg bolus followed by infusion) | Increased from 102 ± 9 to 147 ± 13 ml/min | [11][12] |

| Coronary Resistance | Patients | Intravenous (2 mg bolus followed by infusion) | Decreased from 1.17 ± 0.1 to 0.7 ± 0.1 mm Hg/ml/min | [11] |

| Coronary Vascular Resistance | Patients | Intravenous | Reduction | [13] |

| Coronary Artery Diameter (Stenotic Segment) | Patients | Intravenous (2.5 mg) or Intracoronary (0.2 mg) | Vasodilation of +35% | [14] |

| Coronary Artery Diameter (Normal Segment) | Patients | Intravenous (2.5 mg) or Intracoronary (0.2 mg) | Vasodilation of +16% | [14] |

Experimental Protocols

In Vitro Assessment of Vasodilation

This protocol is designed to determine the direct vasodilatory effect of (+)-nicardipine on isolated blood vessels.

-

Tissue Preparation: Thoracic aortas or other arteries of interest (e.g., cerebral or coronary arteries) are excised from experimental animals (e.g., rabbits).[6] The vessels are cleaned of adherent tissue and cut into spiral strips (e.g., 3 mm in width and 15 mm in length).[6]

-

Experimental Setup: The arterial strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the strips is recorded using an isometric force transducer.

-

Procedure:

-

The arterial strips are allowed to equilibrate under a resting tension for a specified period.

-

The vessels are pre-contracted with a vasoconstrictor agent such as norepinephrine (NE), potassium chloride (KCl), or calcium chloride (CaCl2).[6]

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a dose-response curve.

-

-

Data Analysis: The relaxation response to this compound is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The pD2' values (a measure of potency) can be calculated.[6]

In Vivo Assessment of Cerebral Blood Flow

This protocol outlines a method for measuring the effect of this compound on cerebral blood flow in living subjects.

-

Animal Model: Anesthetized dogs are a common model for these studies.[10]

-

Surgical Preparation:

-

The animal is anesthetized and mechanically ventilated.

-

Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

A method for measuring cerebral blood flow is established. This can be achieved using techniques like positron emission tomography (PET) in human studies or Doppler flowmetry in animal models.[15][16]

-

-

Procedure:

-

Baseline measurements of cerebral blood flow, mean arterial pressure, and other hemodynamic parameters are recorded.

-

This compound is administered intravenously, often as a bolus followed by a continuous infusion.[16]

-

Hemodynamic parameters are continuously monitored throughout the drug administration period.

-

-

Data Analysis: Changes in cerebral blood flow and cerebral vascular resistance are calculated and compared to baseline values.

In Vivo Assessment of Coronary Hemodynamics

This protocol details the investigation of this compound's effects on the coronary circulation.

-

Subject Population: Studies are often conducted in patients with coronary artery disease.[11][12]

-

Catheterization:

-

Cardiac catheterization is performed to access the coronary arteries.

-

A catheter is placed in the coronary sinus to measure coronary blood flow using techniques like thermodilution.

-

Pressures in the aorta and left ventricle are monitored.

-

-

Procedure:

-

Baseline hemodynamic measurements, including coronary blood flow, coronary resistance, heart rate, and blood pressure, are obtained.

-

Nicardipine is administered either intravenously as a bolus followed by an infusion or directly into a coronary artery (intracoronary).[11][12]

-

Hemodynamic measurements are repeated at specific time points after drug administration.

-

-

Data Analysis: The percentage change in coronary blood flow and coronary vascular resistance is calculated to quantify the drug's effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nicardipine-Induced Vasodilation

Caption: Signaling pathway of nicardipine-induced vasodilation.

Experimental Workflow for In Vitro Vasodilation Assessment

Caption: Workflow for in vitro vasodilation assessment.

Logical Relationship of Nicardipine's Vascular Effects

Caption: Logical flow of nicardipine's vascular effects.

Conclusion

This compound demonstrates significant vasodilatory effects on both cerebral and coronary arteries, primarily through the blockade of L-type calcium channels. The quantitative data highlight its potency in increasing blood flow and reducing vascular resistance in these critical vascular beds. The detailed experimental protocols provide a framework for researchers to investigate its pharmacological properties further. A deeper understanding of the stereospecific actions of nicardipine enantiomers will be instrumental in the development of more selective and effective therapies for cardiovascular and cerebrovascular diseases.

References

- 1. Nicardipine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]

- 3. Nicardipine: Package Insert / Prescribing Information [drugs.com]

- 4. Hemodynamics of nicardipine in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intra-Arterial Nicardipine Infusion Improves CT Perfusion–Measured Cerebral Blood Flow in Patients with Subarachnoid Hemorrhage–Induced Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intra-arterial nicardipine infusion improves CT perfusion-measured cerebral blood flow in patients with subarachnoid hemorrhage-induced vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiographic and hemodynamic effect of high concentration of intra-arterial nicardipine in cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of calcium antagonists, felodipine and nicardipine, on cerebral circulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coronary and systemic hemodynamic effects of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of intravenous and intracoronary nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of nicardipine on myocardial metabolism and coronary haemodynamics: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coronary vasomotion during dynamic exercise: influence of intravenous and intracoronary nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of nicardipine on cerebral blood flow in hypertensive patients with internal carotid artery occlusion: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of nicardipine on coronary, vertebral and renal arterial flows in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Anti-Anginal Properties of Nicardipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into the anti-anginal properties of nicardipine, a dihydropyridine calcium channel blocker. The document synthesizes key findings on its mechanism of action, hemodynamic effects, and clinical efficacy, presenting quantitative data in structured tables and illustrating complex pathways and protocols with diagrams.

Mechanism of Action

Nicardipine's primary anti-anginal effect stems from its function as a calcium channel blocker.[1][2][3][4] It selectively inhibits the influx of calcium ions through the L-type (slow) calcium channels in vascular smooth muscle and, to a lesser extent, cardiac muscle.[3][5] This action leads to a cascade of physiological effects that alleviate the symptoms of angina pectoris.

The drug exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, making it a potent vasodilator with minimal direct effects on cardiac contractility or conduction.[3][5][6] Its high affinity for coronary vascular smooth muscle results in significant coronary vasodilation, which is a key component of its anti-anginal efficacy.[5]

The vasodilatory effect of nicardipine on both coronary and peripheral arteries addresses the imbalance between myocardial oxygen supply and demand that characterizes angina.[1] By dilating coronary arteries, nicardipine increases coronary blood flow, thereby enhancing myocardial oxygen supply.[5][7] Simultaneously, its peripheral arterial vasodilator action reduces systemic vascular resistance and afterload, which decreases myocardial oxygen demand.[1][5]

References

- 1. Nicardipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy, in the treatment of angina pectoris, hypertension and related cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]

- 4. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. droracle.ai [droracle.ai]

- 6. Hemodynamics of nicardipine in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Articles [globalrx.com]

Methodological & Application

Application Notes and Protocols for In Vitro Experiments Using (+)-Nicardipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nicardipine hydrochloride is a potent dihydropyridine calcium channel blocker widely recognized for its therapeutic effects in managing hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are crucial for the contractile processes in vascular smooth muscle cells.[2][3] By blocking the transmembrane influx of calcium ions, nicardipine leads to vasodilation and a reduction in blood pressure.[4] Beyond its cardiovascular applications, emerging research has revealed significant "off-target" effects in various non-cardiovascular cell types, highlighting its potential in oncology and neuroprotection.[1]

These application notes provide detailed protocols for the preparation and use of this compound in diverse in vitro experimental settings. Accurate solution preparation, appropriate cell line selection, and optimized experimental design are critical for obtaining reliable and reproducible data.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the in vitro efficacy of this compound across various cell lines and experimental endpoints.

Table 1: Potency of Nicardipine in Vasodilation and Calcium Channel Blockade

| Target/Assay | Cell Line/Tissue | Potency (IC50 / pIC50 / ED50) | Reference |

| L-type Calcium Channel | Vascular Smooth Muscle | pIC50 = 8.20 | [3][5] |

| L-type Calcium Channel | Cardiac Muscle | pIC50 = 7.15 | [3][5] |

| Block of Cav1.2 channels | Not specified | IC50 = 60 nM | [6] |

| Inhibition of K+-induced contraction | Guinea-pig basilar artery | > 3 x 10⁻¹⁰ M | [6] |

| Inhibition of outward currents | Rat pars intermedia cells (racemic) | ED50 = 2.2 +/- 0.6 µM | [6] |

| Inhibition of outward currents | Rat pars intermedia cells ((-)-enantiomer) | ED50 = 0.7 +/- 0.1 µM | [6] |

| Inhibition of outward currents | Rat pars intermedia cells ((+)-enantiomer) | ED50 = 3.8 +/- 1.2 µM | [6] |

| Calcium Influx Assay | Barnacle muscle fibers | IC50 ≈ 5.10⁻⁶ M | [7] |

Table 2: Anti-Cancer Activity of Nicardipine in Prostate Cancer Cell Lines

| Cell Line | Molecular Characteristics | Chemosensitivity | Nicardipine IC50 (µM) | Reference |

| ARCaPE | Androgen-repressive | Sensitive | > 32.0 | [8] |

| C4-2 | AR-positive, androgen-independent | Sensitive | 15.0 | [8] |

| C4-2B | Prostate Cancer | Sensitive | > 51.2 | [1] |

| C4-2B-TaxR | Prostate Cancer | Docetaxel-Resistant | 2.1 | [1] |

| CWR22Rv1 | AR/AR-V7-positive | Not specified | > 32.0 | [8] |

| PC-3 | Prostate Cancer | Sensitive | > 32.0 | [1] |

| DU145 | Prostate Cancer | Sensitive | 15.0 | [1] |

| LNCaP | Prostate Cancer | Sensitive | > 32.0 | [1] |

Table 3: Anti-Migratory and Anti-Invasive Effects of Nicardipine in Breast Cancer Cell Lines

| Cell Line | Assay | Treatment Concentration | Effect | Reference |

| MDA-MB-231 | Colony Formation | Dose-dependent | Reduced to 0.37 ± 0.16-fold of control | [9] |

| 4T1 | Colony Formation | Dose-dependent | Reduced to 0.52 ± 0.12-fold of control | [9] |

| MDA-MB-231 | Cell Migration | 8 µM | Inhibited to 0.57 ± 0.10-fold of control | [9] |

| 4T1 | Cell Migration | Not specified | Significantly reduced | [10] |

| JC | Cell Migration | Not specified | Significantly reduced | [10] |

| 4T1 | MMP-9 mRNA Expression | Dose-dependent | Decreased to 0.53 ± 0.05-fold of control | [11] |

| JC | MMP-9 mRNA Expression | Dose-dependent | Decreased to 0.68 ± 0.05-fold of control | [11] |

| MDA-MB-231 | MMP-9 mRNA Expression | Dose-dependent | Decreased to 0.58 ± 0.09-fold of control | [11] |

Experimental Protocols

Preparation of this compound Stock Solution

Given its poor aqueous solubility, a concentrated stock solution of this compound hydrochloride should be prepared in an organic solvent, such as Dimethyl Sulfoxide (DMSO).[4]

Materials:

-

This compound hydrochloride powder (Molecular Weight: 515.99 g/mol )

-

Anhydrous DMSO

-

Sterile, light-protecting microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).[4]

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]

-

Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.[4]

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[4]

Storage:

-

Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

-

Protect all solutions from light as Nicardipine is light-sensitive.[4][12]

-

Aqueous solutions are not recommended for storage beyond one day.[4]

Cell Viability and Cytotoxicity Assays (MTT/SRB)

To determine the effect of Nicardipine on cell viability, MTT or SRB assays are commonly employed. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.[12]

Materials:

-

Cells of interest cultured in 96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB)

-

Solubilizing agent (e.g., DMSO for MTT) or Tris solution for SRB

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[13]

-

Drug Preparation and Treatment: Prepare serial dilutions of the Nicardipine stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).[4][12] Include a vehicle control with the same final DMSO concentration (typically <0.1%).[4] Replace the medium with the drug-containing medium.

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).[9][13]

-

Assay:

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[9][13]

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.[13]

Colony Formation Assay

This assay assesses the effect of Nicardipine on the ability of single cells to proliferate and form colonies.

Procedure:

-

Seed cells at a low density in culture dishes.

-

Treat the cells with various concentrations of Nicardipine.

-

Refresh the medium and drug every other day.[9]

-

Incubate for approximately 10 days until colonies are visible.[9]

-

Stain the colonies with crystal violet and count the colonies larger than a specified diameter (e.g., 1 mm).[9][10]

Cell Migration and Invasion Assays